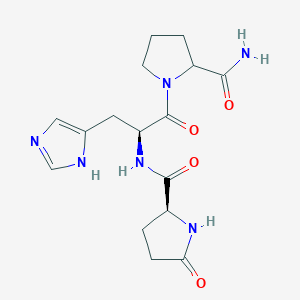

Pyroglutamyl-histidyl-prolylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyroglutamyl-histidyl-prolylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, pyroglutamic acid, is attached to the resin.

Coupling of subsequent amino acids: Histidine and proline are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Deprotection and cleavage: The peptide is deprotected and cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Des Réactions Chimiques

Types of Reactions

Pyroglutamyl-histidyl-prolylamide undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by pyroglutamyl-peptidase II, which specifically cleaves the pyroglutamyl-histidyl bond.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Metal chelators can inhibit the activity of pyroglutamyl-peptidase II.

Oxidation and Reduction: Standard oxidizing and reducing agents can be used, although these reactions are not typically employed for this compound.

Major Products Formed

The primary product of hydrolysis is the release of the N-terminal pyroglutamyl group from the peptide chain .

Applications De Recherche Scientifique

Pyroglutamyl-histidyl-prolylamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis.

Industry: Utilized in the production of diagnostic assays and research reagents.

Mécanisme D'action

Pyroglutamyl-histidyl-prolylamide exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRHR), a G protein-coupled receptor. Upon binding, TRHR activates the phosphatidylinositol-calcium-protein kinase C (PKC) pathway, leading to the release of thyroid-stimulating hormone from the anterior pituitary gland . This hormone then stimulates the thyroid gland to produce thyroid hormones, which regulate metabolism and other physiological functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Luteinizing hormone-releasing hormone: Another hypothalamic hormone involved in the regulation of reproductive functions.

Gonadotropin-releasing hormone: Regulates the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary.

Uniqueness

Pyroglutamyl-histidyl-prolylamide is unique in its specific role in the hypothalamic-pituitary-thyroid axis and its ability to stimulate the release of thyroid-stimulating hormone. Unlike other hypothalamic hormones, it does not cleave the pyroglutamyl-histidyl bond of luteinizing hormone-releasing hormone .

Propriétés

Formule moléculaire |

C16H22N6O4 |

|---|---|

Poids moléculaire |

362.38 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12?/m0/s1 |

Clé InChI |

XNSAINXGIQZQOO-NDQFZYFBSA-N |

SMILES isomérique |

C1CC(N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |

SMILES canonique |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)

![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)